2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Antimicrobial Activities
Novel derivatives of 1,2,4-triazole, including structures similar to 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine, have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically those incorporating triazole and piperidine units, demonstrate good to moderate activities against various microorganisms. The antimicrobial efficacy of these compounds suggests their potential application in developing new therapeutic agents to combat infectious diseases (Bektaş et al., 2007; Fandaklı et al., 2012; Krolenko et al., 2016).
Cancer Research
Triazole derivatives have been studied for their potential as EGFR inhibitors, a key target in cancer therapy. Molecular stability and conformational analysis of benzimidazole derivatives bearing 1,2,4-triazole, akin to the compound , indicate promising anti-cancer properties. These findings highlight the role of such compounds in designing new therapeutic agents for cancer treatment, demonstrating significant binding affinity and potential anti-cancer activity (Karayel, 2021).
Central Nervous System Disorders
Compounds incorporating the triazole and piperidine moieties have been evaluated for their antagonist activity against central nervous system receptors such as 5-HT2, suggesting potential therapeutic applications in treating disorders like depression and anxiety. This research indicates that these compounds could be developed into new drugs for CNS disorders, offering insights into the pharmacological importance of triazole derivatives in neuroscience (Watanabe et al., 1992).
Hypertension
1,2,4-Triazole derivatives, particularly those modified with piperidine or piperazine moieties, have been explored as potential antihypertensive agents. The synthesis and evaluation of these compounds reveal their promising activity in vitro and in vivo, suggesting their applicability in developing treatments for hypertension. This underscores the versatility of triazole-based compounds in addressing various cardiovascular diseases (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
It’s worth noting that piperidine derivatives have been designed as inhibitors for various kinases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Pharmacokinetics
It’s worth noting that the physicochemical parameters of piperidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant activities .
Action Environment
It’s worth noting that the spatial orientation of substituents in piperidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
While specific safety and hazard information for “2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine” is not available, it’s important to note that many piperidine derivatives can cause burns of eyes, skin, and mucous membranes. They are also flammable, and their vapors may form explosive mixtures with air .
Future Directions
Piperidine derivatives have shown potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-5-3-4-6-12-10/h8,10,12H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCQCNITVEQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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